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Compound of Interest

Compound Name:
2-Hydroxy-7-methoxyquinoline-3-

carbaldehyde

Cat. No.: B010043 Get Quote

An In-depth Technical Guide to 2-Hydroxy-7-
methoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-Hydroxy-7-
methoxyquinoline-3-carbaldehyde (CAS No. 101382-55-2), a quinoline derivative of interest

in medicinal chemistry and materials science. Due to the limited availability of direct

experimental data in public literature, this guide presents predicted spectroscopic data based

on the analysis of structurally analogous compounds. Furthermore, a detailed, plausible

experimental protocol for its synthesis and characterization is provided to facilitate further

research. The document includes structured data tables for clarity and a visual workflow

diagram to illustrate the synthetic pathway.

Introduction
2-Hydroxy-7-methoxyquinoline-3-carbaldehyde, also known by its tautomeric name 7-

Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, belongs to the quinolone class of

heterocyclic compounds. The quinoline scaffold is a core structure in numerous natural

products and pharmacologically active molecules, exhibiting a wide range of biological

activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of

a reactive carbaldehyde group at the 3-position, a hydroxyl/oxo group at the 2-position, and a
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methoxy group at the 7-position makes this molecule a versatile intermediate for the synthesis

of more complex derivatives and potential drug candidates. This guide aims to provide a

foundational resource for researchers working with this compound.

Predicted Spectroscopic Data
Disclaimer: The following spectroscopic data has been predicted based on the analysis of

structurally similar compounds, including 2-hydroxyquinoline-3-carbaldehyde and other

substituted quinolines, as direct experimental spectra for 2-Hydroxy-7-methoxyquinoline-3-
carbaldehyde are not readily available in the cited literature. The compound exists in a

tautomeric equilibrium between the 2-hydroxyquinoline and 2-quinolone forms, which will

influence the observed spectra, particularly in different solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are predicted for the dominant 2-quinolone tautomer in a typical NMR solvent

like DMSO-d₆.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.0 br s 1H N-H (amide)

~10.2 s 1H -CHO

~8.5 s 1H H-4

~7.8 d 1H H-5

~7.0 dd 1H H-6

~6.9 d 1H H-8

~3.9 s 3H -OCH₃

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 101 MHz)
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Chemical Shift (δ, ppm) Assignment

~190.5 C=O (aldehyde)

~162.0 C-7

~160.0 C=O (amide)

~145.0 C-4

~140.0 C-8a

~128.0 C-5

~120.0 C-3

~115.5 C-6

~114.0 C-4a

~101.0 C-8

~56.0 -OCH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3200-2800 Broad N-H stretch (amide)

~2850, ~2750 Weak C-H stretch (aldehyde)

~1690 Strong C=O stretch (aldehyde)

~1650 Strong
C=O stretch (amide,

quinolone)

~1610, ~1580 Medium C=C stretch (aromatic)

~1240 Strong
C-O stretch (asymmetric, aryl

ether)

~1030 Medium
C-O stretch (symmetric, aryl

ether)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value Relative Intensity Assignment

203 High [M]⁺ (Molecular Ion)

175 Medium [M - CO]⁺

174 Medium [M - CHO]⁺

160 Low [M - CHO - CH₃]⁺

146 Medium
[M - CO - NCH]⁺ or [M - CHO -

CO]⁺

Experimental Protocols
Synthesis of 2-Hydroxy-7-methoxyquinoline-3-
carbaldehyde
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The proposed synthesis involves a two-step process starting from 3-methoxyaniline. The first

step is the formation of the 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate via a

Vilsmeier-Haack reaction, followed by acidic hydrolysis to yield the final product.[1]

Step 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

Preparation of N-(3-methoxyphenyl)acetamide: In a round-bottom flask, dissolve 3-

methoxyaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise while

stirring in an ice bath. After the addition, allow the mixture to warm to room temperature and

stir for 2 hours. Pour the reaction mixture into cold water to precipitate the product. Filter the

solid, wash with water, and dry to obtain N-(3-methoxyphenyl)acetamide.

Vilsmeier-Haack Reaction: In a three-necked flask equipped with a dropping funnel and a

calcium chloride guard tube, add N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask to 0

°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise with vigorous

stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the

resulting Vilsmeier reagent for 30 minutes at 0 °C.

Add solid N-(3-methoxyphenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent.

After the addition, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours,

monitoring the reaction progress by TLC.

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed

ice with stirring. Neutralize the solution with a saturated sodium bicarbonate solution until the

pH is ~7-8 to precipitate the crude product.

Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude

product from ethanol or purify by column chromatography (silica gel, ethyl acetate/hexane

gradient) to afford pure 2-chloro-7-methoxyquinoline-3-carbaldehyde.

Step 2: Hydrolysis to 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde[2][3]

Reaction Setup: In a round-bottom flask, suspend 2-chloro-7-methoxyquinoline-3-

carbaldehyde (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 70% aqueous acetic

acid).
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Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) for 8-12 hours.

Monitor the disappearance of the starting material by TLC.

Work-up: Cool the reaction mixture to room temperature. A precipitate should form. If not,

slowly add cold water to induce precipitation.

Purification: Filter the solid product, wash with cold water, and then with a small amount of

cold ethanol to remove impurities. Dry the product under vacuum to yield 2-Hydroxy-7-
methoxyquinoline-3-carbaldehyde as a solid.

Spectroscopic Characterization Protocols
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz

spectrometer. The sample should be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆)

or another suitable deuterated solvent. Chemical shifts should be reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum should be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an

Attenuated Total Reflectance (ATR) accessory. The spectral data should be reported in

wavenumbers (cm⁻¹).

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using

an Electron Ionization (EI) or Electrospray Ionization (ESI) source on a Time-of-Flight (TOF)

or Orbitrap mass analyzer to confirm the molecular weight and elemental composition of the

synthesized compound.

Visualized Experimental Workflow
The following diagram illustrates the proposed synthetic pathway for 2-Hydroxy-7-
methoxyquinoline-3-carbaldehyde.
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Caption: Synthetic workflow for 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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